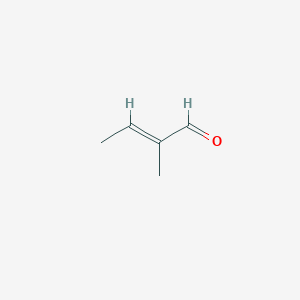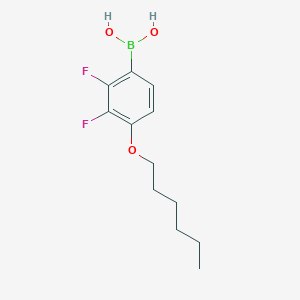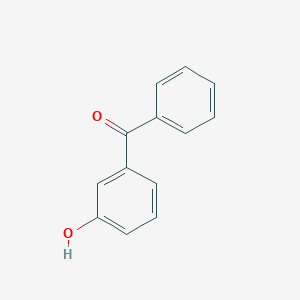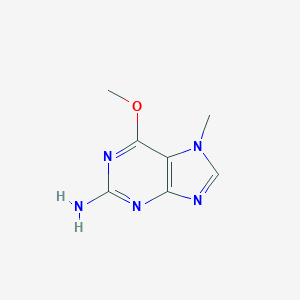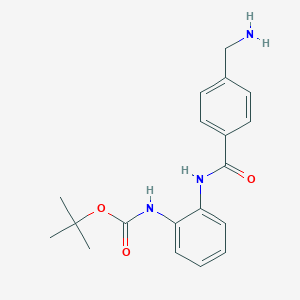
3-Bromo-2-coumaranone
Übersicht
Beschreibung
Nocistatin (bovine) is an endogenous peptide derived from the precursor protein prepronociceptin. It is known for its role in modulating pain perception by blocking the effects of nociceptin, another peptide derived from the same precursor. Nocistatin has been shown to inhibit nociceptin-induced allodynia and hyperalgesia, making it a significant compound in pain management research .
Wirkmechanismus
Target of Action
It has been tested for allergenicity , suggesting that it may interact with immune cells or proteins involved in the immune response.
Mode of Action
It has been suggested that it may act as an allergen Allergens typically function by binding to immune cells or proteins, triggering an immune response
Biochemical Pathways
Given its potential role as an allergen , it may be involved in immune response pathways. These could include the activation of T cells, B cells, or other immune cells, leading to the production of antibodies and inflammation.
Pharmacokinetics
Its solubility in ethyl acetate suggests that it may be well-absorbed in the body, but further studies are needed to confirm this and to determine its distribution, metabolism, and excretion.
Result of Action
As a potential allergen , it may trigger an immune response leading to symptoms such as inflammation, redness, itching, and swelling
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-coumaranone. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and reactivity. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that higher temperatures may affect its stability or efficacy
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Nocistatin (bovin) kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, einer gängigen Methode zur Herstellung von Peptiden. Das Verfahren umfasst das sequenzielle Anfügen geschützter Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Das endgültige Peptid wird unter Verwendung eines Gemischs aus Trifluoressigsäure (TFA) und Scavengern von dem Harz abgespalten, um die Schutzgruppen zu entfernen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Nocistatin (bovin) beinhaltet eine großtechnische SPPS, gefolgt von einer Reinigung mittels Hochleistungsflüssigchromatographie (HPLC). Das gereinigte Peptid wird dann lyophilisiert, um es in einer stabilen Pulverform zu erhalten. Der Produktionsprozess muss strenge Qualitätskontrollen einhalten, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nocistatin (bovin) unterliegt hauptsächlich Hydrolyse und Proteolyse. Es kann durch spezifische Proteasen gespalten werden, um kleinere Peptidfragmente zu ergeben, die unterschiedliche biologische Aktivitäten aufweisen können .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Normalerweise unter sauren oder basischen Bedingungen durchgeführt.
Proteolyse: Enzymatische Spaltung unter Verwendung von Proteasen wie Trypsin oder Chymotrypsin.
Hauptprodukte: Die Hauptprodukte, die aus der Hydrolyse und Proteolyse von Nocistatin (bovin) entstehen, sind kleinere Peptidfragmente, die die Aktivität von säureempfindlichen Ionenkanälen (ASICs) und anderen molekularen Zielstrukturen modulieren können .
Wissenschaftliche Forschungsanwendungen
Nocistatin (bovin) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellpeptid zur Untersuchung der Peptidsynthese und Proteolyse verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation der Schmerzempfindung und seine Interaktionen mit Nociceptin.
Medizin: Als potenzieller therapeutischer Wirkstoff für die Schmerztherapie erforscht, da es die durch Nociceptin induzierte Hyperalgesie und Allodynie blockieren kann.
Industrie: Wird bei der Entwicklung neuer Schmerzmittel und als Forschungswerkzeug in der Neuropharmakologie eingesetzt
5. Wirkmechanismus
Nocistatin (bovin) entfaltet seine Wirkungen, indem es die Wirkungen von Nociceptin antagonisiert. Es bindet an einen anderen Rezeptor als Nociceptin und blockiert so die durch Nociceptin induzierte Aktivierung von säureempfindlichen Ionenkanälen (ASICs). Dies führt zur Hemmung der durch Nociceptin induzierten Allodynie und Hyperalgesie. Die genauen molekularen Zielstrukturen und Pfade, die an der Wirkung von Nocistatin beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es die Aktivität von ASICs und anderen an der Schmerzempfindung beteiligten Ionenkanälen moduliert .
Ähnliche Verbindungen:
Nociceptin: Ein weiteres Peptid, das aus Prepronociceptin gewonnen wird, mit gegenteiligen Wirkungen zu Nocistatin.
Dynorphin: Ein endogenes Opioidpeptid mit analgetischen Eigenschaften.
Endorphine: Endogene Peptide, die auf Opioidrezeptoren wirken, um Schmerz zu modulieren.
Vergleich: Nocistatin (bovin) ist einzigartig in seiner Fähigkeit, die Wirkungen von Nociceptin zu antagonisieren, was es zu einem wertvollen Werkzeug in der Schmerzforschung macht. Im Gegensatz zu Nociceptin, das Hyperalgesie und Allodynie induziert, blockiert Nocistatin diese Wirkungen, was sein Potenzial als therapeutisches Mittel zur Schmerztherapie unterstreicht .
Vergleich Mit ähnlichen Verbindungen
Nociceptin: Another peptide derived from prepronociceptin, with opposing effects to nocistatin.
Dynorphin: An endogenous opioid peptide with analgesic properties.
Endorphins: Endogenous peptides that act on opioid receptors to modulate pain.
Comparison: Nocistatin (bovine) is unique in its ability to antagonize the effects of nociceptin, making it a valuable tool in pain research. Unlike nociceptin, which induces hyperalgesia and allodynia, nocistatin blocks these effects, highlighting its potential as a therapeutic agent for pain management .
Eigenschaften
IUPAC Name |
3-bromo-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSVEBOOHMKMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393057 | |
| Record name | 3-Bromo-2-coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-43-3 | |
| Record name | 3-Bromo-2-coumaranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Local Lymph Node Assay (LLNA) in the context of contact allergy research?
A1: The LLNA is a well-established method for assessing the skin sensitization potential of chemicals. [, ] Unlike traditional animal tests, the LLNA is an in vivo assay that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This immune response is a key event in the development of allergic contact dermatitis (ACD).
Q2: How can SAR models be used in conjunction with the LLNA to improve the safety assessment of chemicals?
A2: Structure-activity relationship (SAR) models are computational tools that predict the toxicity of a chemical based on its molecular structure. [, ] By combining SAR models with the LLNA, researchers can screen a larger number of chemicals for their sensitization potential in a more efficient and cost-effective manner. This approach can help identify potential contact allergens early in the development process, allowing for the design of safer alternatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


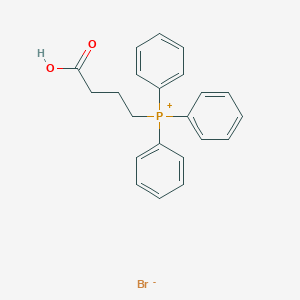

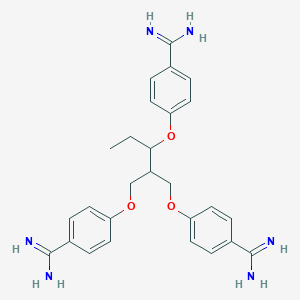
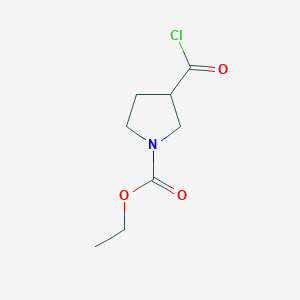
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
